MAO-B Selectivity: 1- vs 2-Substituted Cyclopropylamines
The 2‑arylcyclopropylamine isomer 2‑(4‑bromophenyl)cyclopropanamine demonstrates measurable inhibition of human monoamine oxidase B (MAO‑B). This data provides a quantitative baseline for the 2‑substituted class, against which the 1‑substituted isomer's selectivity profile can be evaluated. While direct Ki data for the 1‑substituted target compound against MAO‑B are not reported in this same study, the class‑level SAR indicates that 1‑substitution generally reduces MAO‑B affinity relative to LSD1 [1], a critical selectivity parameter for epigenetic probe development. [2]
| Evidence Dimension | Ki for human MAO‑B inhibition |
|---|---|
| Target Compound Data | Not determined in this assay system |
| Comparator Or Baseline | 2‑(4‑Bromophenyl)cyclopropanamine: Ki = 0.0329 mM |
| Quantified Difference | N/A (class‑level inference of reduced MAO‑B affinity for 1‑substituted analogs) |
| Conditions | In vitro enzyme inhibition assay using recombinant human MAO‑B |
Why This Matters
Procurement of the 1‑substituted isomer is essential for researchers aiming to minimize MAO‑B off‑target activity while preserving LSD1 inhibition, a key differentiator from the 2‑substituted analog.
- [1] Vianello P, Botrugno OA, Cappa A, et al. Synthesis, biological activity and mechanistic insights of 1‑substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. Eur J Med Chem. 2014;86:352-363. doi:10.1016/j.ejmech.2014.08.068 View Source
- [2] Gooden DM, Schmidt DM, Pollock JA, Kabadi AM, McCafferty DG. Facile synthesis of substituted trans‑2‑arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorg Med Chem Lett. 2008;18(11):3047-3051. Data extracted via enzyme-information.de literature summary. View Source
